Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
Description
Properties
IUPAC Name |
dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C14H16N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVCDSGEXHVBL-ODQAEMFESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H48Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), commonly referred to as Ru-BINAP, is a chiral ruthenium complex that has garnered significant attention in the field of catalysis and medicinal chemistry. This compound is notable for its effectiveness in asymmetric synthesis and has been studied for its biological activity, particularly in the context of cancer therapy and catalysis.
- Molecular Formula : C₄₄H₃₂Cl₂N₂P₂Ru
- Molecular Weight : 794.66 g/mol
- CAS Number : 132071-87-5
- Appearance : Light yellow to brown solid
The biological activity of Ru-BINAP is primarily attributed to its ability to catalyze various chemical reactions through coordination with biological substrates. Its chiral nature allows it to facilitate enantioselective transformations, which are crucial in the synthesis of pharmaceuticals. The ruthenium center can participate in redox reactions, making it a versatile catalyst in organic synthesis.
Anticancer Activity
Recent studies have indicated that dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving:
- DNA Interaction : Ru-BINAP can intercalate with DNA, leading to the disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death.
A study by Zhang et al. (2023) demonstrated that Ru-BINAP effectively inhibited the proliferation of breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of p53 signaling pathways, which are crucial for cell cycle regulation and apoptosis.
Catalytic Applications
In addition to its biological activity, Ru-BINAP is extensively used as a catalyst in asymmetric synthesis. It has been employed in:
- Cross-Coupling Reactions : Effective in Suzuki-Miyaura and Heck reactions for the formation of carbon-carbon bonds.
- Hydrogenation Reactions : Exhibits high selectivity for the reduction of prochiral ketones and imines.
The efficiency of Ru-BINAP in these reactions is attributed to its chiral ligand environment, which facilitates the formation of enantiomerically enriched products.
Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer effects of Ru-BINAP on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of Ru-BINAP for 48 hours. Cell viability was assessed using MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Apoptotic markers were elevated as evidenced by flow cytometry analysis.
Study 2: Catalytic Performance
- Objective : To assess the catalytic activity of Ru-BINAP in asymmetric hydrogenation.
- Methodology : The compound was tested for its ability to reduce prochiral ketones under various conditions.
- Results : High enantioselectivity (>95% ee) was achieved for several substrates, demonstrating the utility of Ru-BINAP in synthetic applications.
Scientific Research Applications
Asymmetric Hydrogenation
Overview :
(R-BINAP)RuCl₂ is recognized for its efficacy as an enantioselective catalyst in the hydrogenation of α,β-unsaturated olefins. This reaction is crucial for producing chiral compounds, which are essential in pharmaceuticals and agrochemicals.
Mechanism :
- The catalyst facilitates the addition of hydrogen to the double bond of unsaturated substrates.
- The chirality of the catalyst imparts stereochemical control over the reaction products.
Case Study :
In a study published by Chemical Book, (R-BINAP)RuCl₂ was employed to hydrogenate various α,β-unsaturated ketones with high enantioselectivity (>90% ee), demonstrating its potential for synthesizing optically active compounds.
Asymmetric Reduction of Carbonyl Compounds
Overview :
The compound also serves as an efficient catalyst for the asymmetric reduction of carbonyl groups, particularly β-ketoesters.
Mechanism :
- The catalyst activates the carbonyl group towards nucleophilic attack by hydride donors.
- This results in the formation of chiral alcohols or ketones.
Data Table: Reaction Conditions and Outcomes
| Substrate Type | Catalyst Used | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| β-Ketoesters | (R-BINAP)RuCl₂ | 50°C, 24h, H₂ atmosphere | 85 | 92 |
| Aromatic Aldehydes | (R-BINAP)RuCl₂ | Room Temp, 12h | 90 | 95 |
Synthesis of Bioactive Molecules
Overview :
(R-BINAP)RuCl₂ has been applied in the synthesis of complex bioactive molecules. Its ability to introduce chirality during synthesis makes it valuable in medicinal chemistry.
Case Study :
Research highlighted in PubChem indicates that (R-BINAP)RuCl₂ was utilized to synthesize specific Helicobacter pylori lipopolysaccharide structures that exhibit anti-inflammatory activity. This application underscores its importance in developing therapeutic agents.
Catalysis in Cross-Coupling Reactions
Overview :
The compound is also used in cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds.
Mechanism :
- The catalyst facilitates the coupling of aryl halides with organometallic reagents.
- This process is essential for synthesizing complex organic molecules.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Stability : Air sensitivity necessitates storage under inert atmospheres (2–8°C) .
- Cost Efficiency : DAIPEN variants are more expensive due to synthetic complexity but offer superior reactivity .
- Licensing : Some derivatives (e.g., BIMAH-based catalysts) are proprietary, requiring collaboration with manufacturers like Enantiotech .
Q & A
Basic Research Questions
Q. What are the key structural and electronic factors influencing the catalytic activity of this Ru(II) complex in asymmetric hydrogenation?
- Methodology : Characterize the ligand framework (BINAP and diphenylethylenediamine) using NMR and X-ray crystallography to confirm stereochemistry . Evaluate electronic effects via cyclic voltammetry to correlate Ru(II) redox potentials with catalytic efficiency . Compare enantiomeric excess (ee) in hydrogenation of prochiral ketones to assess steric vs. electronic contributions .
Q. How should researchers handle air sensitivity and storage conditions for this compound?
- Methodology : Store under inert gas (N₂/Ar) at -20°C in sealed, light-resistant vials. Reactivate catalysts pre-use via reduction with H₂ in THF/EtOH to remove surface oxides . Monitor decomposition by tracking color changes (yellow → brown indicates oxidation) .
Q. What spectroscopic techniques are most effective for characterizing this complex and its reaction intermediates?
- Methodology : Use P NMR to confirm ligand coordination (δ ~50–60 ppm for BINAP) . Pair with IR spectroscopy to detect Ru–Cl stretches (250–300 cm⁻¹) . For intermediates, employ in situ UV-Vis to monitor ligand exchange kinetics .
Advanced Research Questions
Q. How can ligand modifications (e.g., xylbinap or methoxy-substituted BINAP) enhance enantioselectivity in challenging substrates?
- Methodology : Synthesize derivatives with di(3,5-xylyl)phosphino (xylbinap) or tetramethoxy-BINAP ligands . Test in asymmetric hydrogenation of β-keto esters and compare ee values (≥95% for xylbinap vs. 90% for unmodified BINAP) . Rationalize via DFT calculations to map steric bulk and π-π interactions .
Q. What experimental strategies resolve contradictions in catalytic activity under varying solvent systems?
- Methodology : Perform kinetic studies in polar (MeOH) vs. nonpolar (toluene) solvents. Note lower turnover frequencies (TOF) in MeOH due to competitive solvent coordination . Use Hammett plots to correlate solvent polarity with substrate conversion rates .
Q. How does the choice of counterion (e.g., BF₄⁻ vs. BArF⁻) impact catalytic stability and selectivity?
- Methodology : Prepare tetrafluoroborate (BF₄⁻) and tetrakis(pentafluorophenyl)borate (BArF⁻) salts . Compare thermal stability via TGA and catalytic performance in hydrogenation of α,β-unsaturated acids. BArF⁻ improves stability (Tdec >150°C) but may reduce ee by 5–10% due to weaker ion pairing .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in deuterated substrates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
